molecular formula C5H11ClO2 B3330790 Chlor-diethoxy-methan CAS No. 74301-01-2

Chlor-diethoxy-methan

Cat. No.: B3330790
CAS No.: 74301-01-2
M. Wt: 138.59 g/mol
InChI Key: YSOTXVGAFMUANS-UHFFFAOYSA-N
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Description

Chlor-diethoxy-methan is an organic compound with the molecular formula C5H11ClO2. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlor-diethoxy-methan can be synthesized through the reaction of diethyl ether with chloromethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

C2H5OC2H5+CH3ClC5H11ClO2+NaCl\text{C2H5OC2H5} + \text{CH3Cl} \rightarrow \text{C5H11ClO2} + \text{NaCl} C2H5OC2H5+CH3Cl→C5H11ClO2+NaCl

Industrial Production Methods

In industrial settings, this compound is produced through a continuous flow process where diethyl ether and chloromethane are reacted in a reactor vessel. The reaction is catalyzed by a base, and the product is purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Chlor-diethoxy-methan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diethoxyacetic acid.

    Reduction: It can be reduced to form diethoxymethane.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium cyanide are commonly used.

Major Products

    Oxidation: Diethoxyacetic acid.

    Reduction: Diethoxymethane.

    Substitution: Various substituted diethoxy compounds depending on the nucleophile used.

Scientific Research Applications

Chlor-diethoxy-methan is used in several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and drug intermediates.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of chlor-diethoxy-methan involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other groups, making it a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Chlor-diethoxy-methan can be compared with similar compounds such as:

    Chloromethyl methyl ether: Similar in reactivity but has different applications.

    Diethoxymethane: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Chloromethyl ethyl ether: Similar structure but different alkyl groups, leading to different reactivity and applications.

This compound is unique due to its combination of diethoxy groups and a reactive chlorine atom, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

[chloro(ethoxy)methoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-3-7-5(6)8-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOTXVGAFMUANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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